molecular formula C21H33N3O2 B2858229 1-(4-(Tert-butyl)phenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea CAS No. 2034555-60-5

1-(4-(Tert-butyl)phenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

Cat. No. B2858229
CAS RN: 2034555-60-5
M. Wt: 359.514
InChI Key: CJVVAFHSLZOQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Tert-butyl)phenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has shown promising results in various studies.

Scientific Research Applications

Control and Site of Lithiation

Lithiation of certain urea derivatives enables selective functionalization, which is crucial in synthesizing various compounds. For instance, lithiation of N-(pyridin-3-ylmethyl)pivalamide and similar compounds with tert-butyllithium in tetrahydrofuran occurs at specific sites, allowing for subsequent reactions with electrophiles to yield substituted derivatives. This process demonstrates the utility of lithiation in modifying urea compounds, which could extend to the synthesis or functionalization of the compound (Smith et al., 2013).

Association Studies and Hydrogen Bonding

The association of N-(pyridin-2-yl),N'-substituted ureas with benzoates and 2-amino-1,8-naphthyridines through hydrogen bonding highlights the potential for using similar urea derivatives in developing molecular recognition systems. These associations depend on the substituents and can influence the formation of complexes, which is fundamental in supramolecular chemistry and sensor development (Ośmiałowski et al., 2013).

Cyclodextrin Complexation for Molecular Devices

The study on cyclodextrin complexation with stilbene derivatives, including those with tert-butylphenyl groups, explores the self-assembly of molecular devices. Such complexes exhibit photoisomerization, which can be harnessed in designing light-responsive materials. This research indicates the potential of urea derivatives in constructing molecular devices with tunable properties (Lock et al., 2004).

Solvent Extraction of Metal Salts

Ditopic receptors containing urea groups have been studied for their ability to extract Cu(ii) salts from water, demonstrating the role of urea derivatives in selective metal ion extraction. This application is significant in environmental remediation and resource recovery, suggesting that similar compounds could be developed for specific ion recognition and extraction (Carreira-Barral et al., 2017).

Chemical Modification for Analgesic Activity

Research on the modification of urea-based TRPV1 antagonists, like N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, indicates the potential for developing novel analgesics. By altering structural components, researchers aim to improve pharmacological profiles and minimize side effects, highlighting the versatility of urea derivatives in medicinal chemistry (Nie et al., 2020).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O2/c1-21(2,3)17-4-6-18(7-5-17)23-20(25)22-14-16-8-11-24(12-9-16)19-10-13-26-15-19/h4-7,16,19H,8-15H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVVAFHSLZOQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Tert-butyl)phenyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea

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